methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate
Overview
Description
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate is a synthetic organic compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyano, methoxymethyl, and methyl groups. The final step involves esterification to form the acetate group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as β-ketoesters and ammonia or amines under acidic or basic conditions.
Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The methoxymethyl group can be added through an alkylation reaction using methoxymethyl chloride in the presence of a base. The methyl group is typically introduced through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the ester group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxymethyl groups. Reagents such as sodium methoxide or potassium cyanide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl [3-cyano-4-(hydroxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Ethyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-4-9(7-17-2)10(5-13)12(16)14(8)6-11(15)18-3/h4H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKNBAKSTIILTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)OC)C#N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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